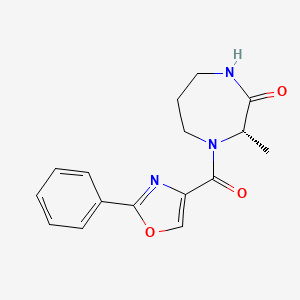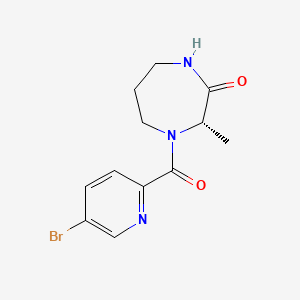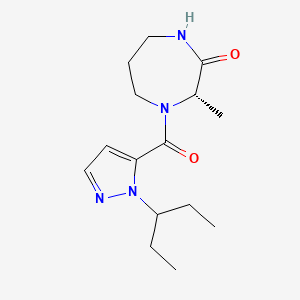
(3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one, also known as Ro 5-4864, is a synthetic compound that belongs to the class of benzodiazepine receptor ligands. It was first synthesized in the 1980s and has been extensively studied for its potential therapeutic applications.
Applications De Recherche Scientifique
(3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one 5-4864 has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been suggested as a potential treatment for post-traumatic stress disorder (PTSD) and other anxiety disorders. This compound 5-4864 has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Mécanisme D'action
(3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one 5-4864 acts as a selective ligand for the peripheral benzodiazepine receptor (PBR), which is located on the outer mitochondrial membrane. Activation of this receptor has been shown to modulate various cellular processes, including mitochondrial function, cell proliferation, and apoptosis. This compound 5-4864 has been suggested to have neuroprotective effects by modulating mitochondrial function and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound 5-4864 has been shown to have various biochemical and physiological effects, including reducing anxiety and depression-like behavior in animal models, improving cognitive function, and reducing oxidative stress. It has also been suggested to have anti-inflammatory effects, as it has been shown to reduce the production of pro-inflammatory cytokines in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
(3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one 5-4864 has several advantages for lab experiments, including its high purity and specificity for the PBR. However, it also has some limitations, including its relatively low potency and the need for high concentrations to achieve its desired effects.
Orientations Futures
There are several future directions for the study of (3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one 5-4864, including further exploration of its therapeutic potential in the treatment of anxiety and depression, as well as its potential use in the treatment of Alzheimer's disease. Additionally, there is a need for further studies to elucidate the mechanism of action of this compound 5-4864 and its effects on mitochondrial function and oxidative stress. Finally, there is a need for the development of more potent and selective ligands for the PBR, which could have important implications for the treatment of various diseases.
In conclusion, this compound 5-4864 is a synthetic compound that has been extensively studied for its potential therapeutic applications. It acts as a selective ligand for the PBR and has been shown to have anxiolytic, antidepressant, and neuroprotective effects. While it has several advantages for lab experiments, including its high purity and specificity, it also has some limitations, including its relatively low potency. There are several future directions for the study of this compound 5-4864, including further exploration of its therapeutic potential and the development of more potent and selective ligands for the PBR.
Méthodes De Synthèse
(3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one 5-4864 can be synthesized using various methods, including the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with 3-amino-4-methylhexanoic acid, followed by cyclization with triphosgene. Another method involves the reaction of 2-phenyl-1,3-oxazole-4-carbonyl chloride with 3-amino-4-methylhexanoic acid, followed by cyclization with sodium hydride. These methods have been optimized to produce high yields of this compound 5-4864 with high purity.
Propriétés
IUPAC Name |
(3S)-3-methyl-4-(2-phenyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-14(20)17-8-5-9-19(11)16(21)13-10-22-15(18-13)12-6-3-2-4-7-12/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,17,20)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINCTOGBVLEXKS-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)C2=COC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)C2=COC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-4-[2-(N-ethylanilino)acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352271.png)

![(3S)-4-[1-(2-fluorophenyl)pyrazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352289.png)
![(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352297.png)
![(3S)-4-[2-(2,4-dimethylphenyl)-1,3-thiazole-5-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352300.png)
![(3S)-4-[6-(furan-2-yl)-2-methylpyridine-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352305.png)

![(3S)-4-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorobenzoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352319.png)
![(3S)-3-methyl-4-[4-(2-oxopyridin-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352326.png)
![(3S)-4-[2-(2-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352332.png)
![(3S)-4-[2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352339.png)
![(3S)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352341.png)

![(3S)-4-[2-(3-fluoropyridin-2-yl)-1,3-thiazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352351.png)